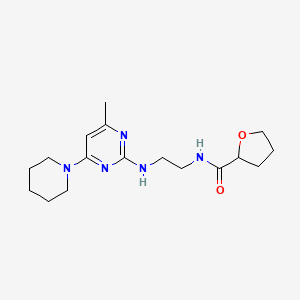

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)tetrahydrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-13-12-15(22-9-3-2-4-10-22)21-17(20-13)19-8-7-18-16(23)14-6-5-11-24-14/h12,14H,2-11H2,1H3,(H,18,23)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBULQRSPVWCSEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C2CCCO2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a pyrimidine moiety have been known to inhibit the activity of tyrosine kinases. Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit tyrosine kinases. They bind to the inactive form of the kinase, preventing its activation and subsequent downstream signaling. This results in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Substituent Variations on Pyrimidine and Heterocyclic Moieties

- N-[2-[[4-Methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino]ethyl]-3-(1H-tetrazol-1-yl)benzamide (): This analog replaces the THF-carboxamide with a 3-(1H-tetrazol-1-yl)benzamide group. However, the benzamide moiety may reduce solubility compared to the THF-carboxamide in the target compound .

- 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide (): Here, the pyrimidine ring features a trifluoromethyl group instead of piperidin-1-yl. The piperidine-carboxamide linkage differs from the ethylamino linker in the target compound, altering conformational flexibility .

Functional Group Modifications in EGFR Inhibitors ()

- N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide: This EGFR inhibitor shares a pyrimidine-amine scaffold but incorporates a dimethylaminoethyl acrylamide side chain. The acrylamide group is reactive, enabling covalent binding to kinase domains—a feature absent in the target compound, which may prioritize reversible interactions .

Pharmacokinetic and Metabolic Comparisons

Microsomal Stability ()

Compounds with piperidinyl and tetrahydrofuran moieties (e.g., compound 17 in ) exhibit moderate microsomal stability (~50% remaining after 60 minutes in human liver microsomes). The target compound’s THF-carboxamide may confer similar stability, as oxygen-rich heterocycles often resist oxidative metabolism. In contrast, analogs with naphthalene (compound 17) show faster clearance due to aromatic hydroxylation .

Metabolite Identification

Comparatively, VU01 (), a phospholipase D (PLD) inhibitor with a benzimidazolone-piperidine structure, undergoes rapid glucuronidation, suggesting divergent metabolic fates .

Kinase Inhibition ()

Pyrimidine-based analogs in target EGFR and related kinases. The target compound’s lack of an acrylamide warhead (unlike the EGFR inhibitors in ) implies non-covalent binding, possibly with lower potency but improved selectivity.

PLD Inhibition ()

Compounds like VU0155056 (VU01) and FIPI feature benzimidazolone-piperidine scaffolds targeting PLD. The target compound’s pyrimidine-THF structure may lack the planar aromaticity required for PLD active-site binding, suggesting distinct target preferences .

Data Tables

Table 1: Structural and Physicochemical Comparison

*LogP calculated using fragment-based methods.

Q & A

Q. What role do hydrogen-bonding networks play in stabilizing the compound’s solid-state structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.